3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
3-(Piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both piperidine and pyrrolopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The hydrogenation step is often carried out using palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl) to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium has also been explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2 with Pd/C or Pt/C
Substitution: NBS, halogenating agents
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
3-(Piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Piperidine: A simpler structure with a single nitrogen-containing ring, widely used in drug synthesis.
Pyridine: Another simpler structure, often used as a precursor in the synthesis of more complex heterocycles.
Pyrrolopyridine Derivatives: Compounds with similar structures but different substituents, offering varied pharmacological properties.
Uniqueness: 3-(Piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine stands out due to its dual nitrogen-containing rings, which provide a unique scaffold for drug development. This structural feature allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3/c1-3-9(7-13-5-1)11-8-15-12-10(11)4-2-6-14-12/h2,4,6,8-9,13H,1,3,5,7H2,(H,14,15) |
InChI Key |
NDEZQKHXMUBWSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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